molecular formula C16H12N2O6S B12532780 5-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]naphthalene-1-sulfonic acid CAS No. 676542-58-8

5-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]naphthalene-1-sulfonic acid

Cat. No.: B12532780
CAS No.: 676542-58-8
M. Wt: 360.3 g/mol
InChI Key: TVXRJNSNQDMJKC-UHFFFAOYSA-N
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Description

5-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]naphthalene-1-sulfonic acid is a complex organic compound known for its unique chemical structure and properties. This compound features a naphthalene ring substituted with a sulfonic acid group and a hydrazinyl group linked to a hydroxy-dioxocyclohexadiene moiety. Its distinct structure makes it a subject of interest in various scientific fields, including chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]naphthalene-1-sulfonic acid typically involves multiple steps, starting with the preparation of the naphthalene-1-sulfonic acid derivative. This is followed by the introduction of the hydrazinyl group through a hydrazine reaction. The final step involves the incorporation of the hydroxy-dioxocyclohexadiene moiety under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, temperature control systems, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]naphthalene-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the hydroxy-dioxocyclohexadiene moiety, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents like water, ethanol, or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

5-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]naphthalene-1-sulfonic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant and its ability to modulate biological pathways.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-[2-(2-Hydroxy-3,4-dioxocyclohexa-1-yl)hydrazinyl]naphthalene-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxy-dioxocyclohexadiene moiety can undergo redox reactions, influencing cellular oxidative stress levels. Additionally, the hydrazinyl group can form covalent bonds with biological macromolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 5-[2-(2-Hydroxy-3,4-dioxocyclohexa-1-yl)hydrazinyl]naphthalene-1-sulfonic acid stands out due to its combination of a naphthalene ring with a sulfonic acid group and a hydrazinyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

676542-58-8

Molecular Formula

C16H12N2O6S

Molecular Weight

360.3 g/mol

IUPAC Name

5-[(2,3,4-trihydroxyphenyl)diazenyl]naphthalene-1-sulfonic acid

InChI

InChI=1S/C16H12N2O6S/c19-13-8-7-12(15(20)16(13)21)18-17-11-5-1-4-10-9(11)3-2-6-14(10)25(22,23)24/h1-8,19-21H,(H,22,23,24)

InChI Key

TVXRJNSNQDMJKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)N=NC3=C(C(=C(C=C3)O)O)O

Origin of Product

United States

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